molecular formula C13H15N3O3 B5690439 N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea

N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea

Cat. No. B5690439
M. Wt: 261.28 g/mol
InChI Key: ZSRXGSCAEVREOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a wide range of physiological processes, including glucose and lipid metabolism, autophagy, and cell growth.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea activates AMPK by binding to the γ-subunit of the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of downstream signaling pathways. AMPK activation results in increased glucose uptake and fatty acid oxidation, as well as inhibition of lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce hepatic steatosis. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis, as well as anti-cancer effects in models of breast cancer and leukemia.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea is its specificity for AMPK activation, which allows for the study of AMPK signaling pathways without the confounding effects of other signaling pathways. However, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

Future research on N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could focus on its potential as a therapeutic agent for the treatment of metabolic disorders and cancer. In addition, further studies could investigate the molecular mechanisms underlying the anti-inflammatory effects of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea and its potential use in the treatment of inflammatory diseases. Finally, the development of more soluble analogs of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea could improve its utility as a research tool.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea involves several steps, including the reaction of 4-ethoxyaniline with chloroacetyl chloride to produce N-(4-ethoxyphenyl)acetamide. This is then reacted with hydroxylamine hydrochloride and sodium acetate to form N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide. The final step involves the reaction of N-(4-ethoxyphenyl)-N'-hydroxyacetohydrazide with 5-methylisoxazole-3-carboxylic acid to produce N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been extensively studied in preclinical models as a potential therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. In addition, N-(4-ethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea has been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)14-13(17)15-12-8-9(2)19-16-12/h4-8H,3H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRXGSCAEVREOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

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